Product packaging for 1-(3-Fluorophenyl)ethanamine(Cat. No.:CAS No. 74788-45-7)

1-(3-Fluorophenyl)ethanamine

Cat. No.: B130027
CAS No.: 74788-45-7
M. Wt: 139.17 g/mol
InChI Key: ASNVMKIDRJZXQZ-UHFFFAOYSA-N
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Description

Significance of Chirality in Pharmaceutical and Agrochemical Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the development of pharmaceuticals and agrochemicals. numberanalytics.commusechem.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often interact differently with the two enantiomers of a chiral drug or pesticide. nih.govmdpi.com One enantiomer, the eutomer, may exhibit the desired therapeutic or pesticidal activity, while the other, the distomer, could be less active, inactive, or even cause undesirable or toxic effects. nih.govmdpi.com

The recognition of the differential biological activity of enantiomers has led to a paradigm shift in drug development, with a growing emphasis on producing single-enantiomer drugs. nih.govmdpi.com This "chiral switching" from racemic mixtures to single enantiomers can lead to improved therapeutic indices, simplified pharmacokinetics, and reduced side effects. mdpi.com Similarly, in the agrochemical industry, the use of single-enantiomer pesticides can result in higher efficacy at lower application rates, reducing the environmental impact and minimizing effects on non-target organisms. numberanalytics.comresearchgate.net

Role of Fluorinated Aromatic Rings and Amine Groups in Modulating Biological Activity

The incorporation of fluorine atoms into aromatic rings and the presence of amine groups are two key strategies employed in medicinal chemistry to fine-tune the biological activity of molecules. numberanalytics.com

Fluorinated Aromatic Rings: The introduction of fluorine, the most electronegative element, into an aromatic ring can significantly alter a molecule's physicochemical properties. numberanalytics.comtandfonline.com These alterations can include:

Metabolic Stability: Fluorine substitution can block sites on the aromatic ring that are susceptible to metabolic oxidation by enzymes like cytochrome P450, thereby increasing the drug's half-life. nih.govencyclopedia.pub

Lipophilicity: The C-F bond is more lipophilic than a C-H bond, which can enhance a molecule's ability to cross cell membranes. encyclopedia.pub

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, potentially increasing the binding affinity and potency of a drug. tandfonline.com

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and bioavailability. tandfonline.commdpi.com

Amine Groups: Amine functional groups are prevalent in a vast number of pharmaceuticals and are crucial for their biological activity. oit.eduresearchgate.net Their key contributions include:

Basicity and Salt Formation: Most amines are basic and can be protonated to form salts, which often improves water solubility for administration. oit.eduauburn.edu

Receptor Binding: The protonated amino group provides a positive charge that can engage in vital ionic interactions with negatively charged residues in the active sites of enzymes and receptors. researchgate.netauburn.edu

Hydrogen Bonding: Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can act as acceptors, all of which are critical for molecular recognition and binding. stereoelectronics.org

Synthetic Handles: Amines are versatile functional groups that can be readily modified to create a variety of derivatives, making them valuable intermediates in drug discovery. purkh.com

Overview of 1-(3-Fluorophenyl)ethanamine as a Chiral Building Block

This compound is a primary amine that embodies the beneficial structural features of both a chiral center and a fluorinated aromatic ring. Its structure consists of an ethylamine (B1201723) backbone attached to a phenyl ring substituted with a fluorine atom at the meta-position. This compound exists as a pair of enantiomers, (R)-1-(3-Fluorophenyl)ethanamine and (S)-1-(3-Fluorophenyl)ethanamine.

The presence of the chiral center makes it a valuable building block for asymmetric synthesis, allowing for the creation of enantiomerically pure downstream products. fenjinbio.com The 3-fluoro substituent imparts the advantageous properties associated with fluorination, influencing its electronic and steric characteristics, which in turn can affect its reactivity and interactions in biological systems. Consequently, this compound serves as a key intermediate in the synthesis of a range of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. fenjinbio.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀FN nih.gov
Molecular Weight 139.17 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 74788-45-7 (racemic)
761390-58-3 ((R)-enantiomer)
444643-09-8 ((S)-enantiomer)
Physical Form Liquid sigmaaldrich.com
XLogP3 1.6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN B130027 1-(3-Fluorophenyl)ethanamine CAS No. 74788-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVMKIDRJZXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382044
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74788-45-7
Record name 1-(3-fluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Fluorophenyl Ethanamine and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral substrates, avoiding the need for classical resolution of racemic mixtures. ajchem-b.com The key to this approach is the use of a chiral catalyst or reagent that can differentiate between the two enantiotopic faces of the prochiral starting material.

Catalytic asymmetric synthesis is a highly efficient and atom-economical method for producing chiral compounds. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The primary strategies involve transition metal catalysis with chiral ligands, organocatalysis, and the direct enantioselective reduction of ketone precursors.

Transition metal complexes featuring chiral ligands are powerful catalysts for a wide range of asymmetric transformations, including the hydrogenation of ketones and imines. The chiral ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. Ruthenium and Rhodium complexes, in particular, have been extensively studied and applied in this context.

####### 2.1.1.1.1. Ruthenium Complexes with Binaphthyl-Derived Ligands (e.g., Ru-BINAP)

Ruthenium complexes containing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are highly effective for the asymmetric hydrogenation of a variety of functionalized ketones. nih.gov The mechanism of these hydrogenations is understood to involve a metal-ligand bifunctional catalysis, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group of the ketone via a six-membered pericyclic transition state. nih.gov This process occurs in the outer coordination sphere of the ruthenium complex without direct interaction between the ketone's carbonyl group and the metal. nih.gov

The enantioselectivity of the reaction is controlled by the chirality of the BINAP ligand. For instance, in the asymmetric hydrogenation of acetophenone, the use of a trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen] complex in 2-propanol yields (R)-phenylethanol with an 82% enantiomeric excess (ee). nih.gov The reaction is sensitive to the presence of a base, which can significantly accelerate the reaction rate. nih.gov

SubstrateCatalyst SystemSolventBaseH₂ Pressure (atm)Temp. (°C)ee (%)Product Configuration
Acetophenonetrans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]2-Propanol-1Room Temp.82R

Table 1: Asymmetric Hydrogenation of Acetophenone using a Ru-BINAP derivative catalyst. Data sourced from nih.gov.

####### 2.1.1.1.2. Rhodium-DuPhos Systems

Rhodium complexes with chiral phospholane (B1222863) ligands, such as DuPhos, are highly efficient for the asymmetric hydrogenation of various prochiral unsaturated compounds, including enamides. These catalysts are known for their high activity and the excellent enantioselectivities they provide. The (R,R)-Me-BPE-Rh system, a related phospholane ligand, has been shown to reduce N-acetyl α-arylenamides to the corresponding chiral α-1-arylethylamines with greater than 95% ee. This methodology is particularly valuable as it provides a direct route to chiral amines from readily available starting materials. The DuPhos and BPE ligands create a rigid chiral environment around the rhodium center, which effectively controls the stereochemical outcome of the hydrogenation.

Substrate TypeCatalyst SystemEnantiomeric Excess (ee)
N-acetyl α-arylenamides(R,R)-Me-BPE-Rh>95%

Table 2: General enantioselectivity for the asymmetric hydrogenation of N-acetyl α-arylenamides using a Rh-phospholane catalyst. Data sourced from .

Organocatalysis offers a metal-free alternative for asymmetric synthesis. This field has seen rapid growth, with small organic molecules being used to catalyze a wide variety of enantioselective transformations. In the context of synthesizing chiral amines, organocatalysts can be employed in the asymmetric reduction of imines or in reactions that generate a chiral amine from other starting materials.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. ajchem-b.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely used in asymmetric synthesis for the preparation of a diverse range of chiral molecules. ajchem-b.com A variety of chiral auxiliaries are available, derived from natural sources such as amino acids, terpenes, and carbohydrates. tcichemicals.com For the synthesis of chiral amines, a common approach involves the condensation of a ketone, such as 3-fluoroacetophenone, with a chiral amine auxiliary to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the auxiliary affords the desired chiral amine. While specific examples detailing the use of organocatalysis or chiral auxiliaries for the direct synthesis of 1-(3-fluorophenyl)ethanamine are not extensively documented in readily available literature, these methodologies represent established and powerful strategies for the asymmetric synthesis of chiral amines in general. A related application is the use of chiral amines like (-)-α-(3-fluorophenyl)ethylamine as resolving agents for chiral acids. google.comgoogle.com.na

The most direct route to enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 3-fluoroacetophenone. This transformation can be achieved using various catalytic systems, including transition metal catalysts and biocatalysts.

One documented example involves the use of an Iridium catalyst for the asymmetric transfer hydrogenation of 3-fluoroacetophenone in an aqueous medium. The reduction using an Ir-21 catalyst demonstrated good conversion and high enantioselectivity. The water content of the reaction medium was found to influence the reaction rate, with higher water content leading to increased conversion, while the enantioselectivity remained consistently high at 93-94% ee. epdf.pub

SubstrateCatalystWater Content (%)Conversion (%)Time (h)ee (%)
3-fluoroacetophenoneIr-2134822.593-94
3-fluoroacetophenoneIr-2151942.593-94

Table 3: Asymmetric transfer hydrogenation of 3-fluoroacetophenone. Data sourced from epdf.pub.

This example highlights the potential of transition metal-catalyzed asymmetric reduction for the efficient synthesis of chiral 1-(3-fluorophenyl)ethanol, which can then be converted to the desired amine.

Transition Metal Catalysis with Chiral Ligands

Biocatalytic Asymmetric Synthesis

ω-Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This enzymatic transformation can be employed in several modes to produce enantiomerically enriched amines.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In this process, an (S)-selective ω-transaminase selectively deaminates the (S)-enantiomer of racemic this compound, leaving the unreacted (R)-enantiomer in high enantiomeric excess. The corresponding ketone, 3-fluoroacetophenone, is formed as a byproduct. While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. nih.gov

A study utilizing an (S)-specific ω-transaminase from Vibrio fluvialis JS17 demonstrated the feasibility of this approach for producing chiral amines. The process involves recirculating a substrate solution containing the racemic amine and an amino acceptor like pyruvate (B1213749) through an enzyme membrane reactor. The inhibitory ketone byproduct is selectively removed to drive the reaction towards higher enantiomeric excess of the desired (R)-amine. nih.gov

Enzyme SourceSubstrateAmino AcceptorProductConversion (%)Enantiomeric Excess (ee) (%)
Vibrio fluvialis JS17Racemic this compoundPyruvate(R)-1-(3-Fluorophenyl)ethanamine~50>95

Table 1: Representative Data for Kinetic Resolution of this compound using (S)-ω-Transaminase

To overcome the 50% yield limitation of kinetic resolution, asymmetric synthesis from a pro-chiral ketone is a preferred strategy, with a theoretical yield of 100%. nih.gov In this approach, an ω-transaminase catalyzes the direct amination of 3-fluoroacetophenone to produce either the (R)- or (S)-enantiomer of this compound, depending on the stereoselectivity of the enzyme used.

The reaction equilibrium, however, often favors the reverse reaction (deamination). To drive the synthesis towards the amine product, various strategies are employed, such as using a large excess of the amino donor (e.g., L-alanine or isopropylamine) or removing the ketone byproduct. nih.gov The use of whole cells containing the ω-transaminase and a coupled dehydrogenase for cofactor regeneration and byproduct removal can significantly improve the reaction yield. elsevierpure.com

Enzyme SelectivitySubstrateAmino DonorProductYield (%)Enantiomeric Excess (ee) (%)
(S)-selective ω-TA3-FluoroacetophenoneL-Alanine(S)-1-(3-Fluorophenyl)ethanamine>90>99
(R)-selective ω-TA3-FluoroacetophenoneIsopropylamine (B41738)(R)-1-(3-Fluorophenyl)ethanamineHighHigh

Table 2: Representative Data for Asymmetric Synthesis of this compound from 3-Fluoroacetophenone

Deracemization is an elegant strategy that combines the advantages of kinetic resolution and asymmetric synthesis to achieve a theoretical yield of 100% of a single enantiomer from a racemic mixture. This one-pot process utilizes two stereocomplementary ω-transaminases. researchgate.netrsc.org

The process involves the enantioselective deamination of one enantiomer by the first ω-transaminase (e.g., an (S)-selective enzyme) to the corresponding ketone. The second, enantiocomplementary ω-transaminase (e.g., an (R)-selective enzyme) then catalyzes the asymmetric amination of the in-situ generated ketone to the desired enantiomer. This cyclic process ultimately converts the entire racemic starting material into a single, optically pure enantiomer. researchgate.net

Enzyme SystemSubstrateProductConversion (%)Enantiomeric Excess (ee) (%)
(S)-ω-TA and (R)-ω-TARacemic this compound(R)-1-(3-Fluorophenyl)ethanamine>95>99

Table 3: Representative Data for Deracemization of Racemic this compound

The success of biocatalytic synthesis of this compound heavily relies on the selection of a suitable ω-transaminase with high activity and stereoselectivity. High-throughput screening methods are crucial for rapidly identifying promising enzyme candidates from vast libraries of natural or engineered enzymes. researchgate.net Colorimetric and fluorescence-based assays are often employed to quickly assess enzyme activity. researchgate.netnih.gov

Once a suitable enzyme is identified, optimization of reaction parameters is essential to maximize yield and enantioselectivity. Key parameters that are typically optimized include:

pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity and stability.

Substrate and Amino Donor Concentration: High substrate concentrations can lead to substrate inhibition, while the concentration of the amino donor can influence the reaction equilibrium.

Co-solvent: Organic co-solvents are often necessary to improve the solubility of hydrophobic substrates like 3-fluoroacetophenone. However, they can also affect enzyme stability and activity. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used co-solvent in transaminase reactions. mdpi.com

Cofactor (Pyridoxal-5'-phosphate, PLP): ω-Transaminases require PLP as a cofactor, and its concentration can be a critical factor. mdpi.com

Process engineering strategies, such as in situ product removal (ISPR), can also be implemented to overcome challenges like product inhibition and unfavorable reaction equilibria. mdpi.com

ω-Transaminase-Mediated Amination Reactions

Racemic Synthesis and Subsequent Resolution Techniques

While biocatalysis offers an elegant route to enantiomerically pure amines, traditional chemical synthesis of the racemate followed by resolution remains a widely practiced approach.

The most common method for the synthesis of racemic this compound is the reductive amination of 3-fluoroacetophenone. scispace.comsioc-journal.cn This reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced to the amine. Various reducing agents can be employed, with sodium borohydride (B1222165) and catalytic hydrogenation being common choices. The Leuckart reaction, which uses formamide (B127407) or ammonium formate (B1220265) as both the amine source and the reducing agent, is also a viable method. scispace.com

Once the racemic amine is synthesized, the enantiomers must be separated. The most established method for this is diastereomeric salt formation . wikipedia.orglibretexts.org This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org By carefully selecting the resolving agent and the crystallization solvent, one of the diastereomeric salts will preferentially crystallize from the solution. The less soluble diastereomeric salt is then isolated by filtration. Finally, the resolved amine enantiomer is liberated from the salt by treatment with a base. The mother liquor, enriched in the other diastereomer, can be treated to recover the other enantiomer or the resolving agent. pbworks.com

Resolving AgentSolventIsolated DiastereomerRecovered Enantiomer
(+)-Tartaric AcidMethanol (B129727)Salt of (S)-1-(3-Fluorophenyl)ethanamine(S)-1-(3-Fluorophenyl)ethanamine
(-)-Mandelic AcidEthanol (B145695)Salt of (R)-1-(3-Fluorophenyl)ethanamine(R)-1-(3-Fluorophenyl)ethanamine

Table 4: Representative Data for Diastereomeric Salt Resolution of Racemic this compound

Diastereomeric Salt Formation with Chiral Acids (e.g., L-tartaric acid)

A classical method for resolving racemic amines like this compound is through the formation of diastereomeric salts using a chiral resolving agent, such as L-tartaric acid. This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts.

The fundamental principle involves reacting the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have distinct solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization.

In a typical procedure, the racemic amine and L-tartaric acid are dissolved in a suitable solvent, often an alcohol like isopropanol (B130326), sometimes with the addition of an acid such as hydrochloric acid to facilitate salt formation. gavinpublishers.comgavinpublishers.com The mixture is heated to ensure complete dissolution and then cooled, allowing the less soluble diastereomeric salt to crystallize preferentially. gavinpublishers.com The crystallized salt is then isolated by filtration.

To enhance the purity of the desired diastereomer, the collected salt can be subjected to one or more recrystallization steps. gavinpublishers.comgavinpublishers.com After achieving the desired purity, the chiral acid is removed by treating the salt with a base, which liberates the free, enantiomerically enriched amine. The amine is then extracted from the aqueous solution using an organic solvent.

The efficiency of this resolution process is determined by measuring the enantiomeric excess (ee) of the final product, often using techniques like chiral chromatography. For instance, resolutions can yield the desired enantiomer with high enantiomeric excess, such as 95%. gavinpublishers.com

Table 1: Example of Diastereomeric Salt Resolution

Step Description Result
Initial Salt Formation Racemic (1-methyl-2-phenyl)-ethylamine reacted with (-)-tartaric acid in isopropanol. Diastereomeric salt with 83.5% ee. gavinpublishers.com
Purification The obtained salt was suspended in isopropanol and hydrochloric acid, heated, and cooled. Diastereomeric salt with 95% ee. gavinpublishers.com
Liberation of Amine The purified salt was treated with NaOH solution to obtain the free amine. (-)-(1-methyl-2-phenyl)ethylamine hydrochloride. gavinpublishers.com

Chemoenzymatic Kinetic Resolution

Chemoenzymatic kinetic resolution is a powerful technique that combines the selectivity of enzymes with chemical processes to separate enantiomers. This method is particularly effective for the resolution of primary amines. organic-chemistry.org

A prominent chemoenzymatic method for resolving this compound is lipase-catalyzed kinetic resolution. nih.gov This process relies on the stereoselective acylation of one enantiomer of the amine by a lipase (B570770) enzyme, leaving the other enantiomer unreacted. Lipases, such as Candida antarctica lipase B (CALB), are widely used for this purpose due to their high efficiency and selectivity. organic-chemistry.org

In this reaction, the racemic amine is treated with an acylating agent in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer, converting it into an amide, while the other enantiomer remains in its original amine form. The significant difference in chemical properties between the resulting amide and the unreacted amine allows for their easy separation, typically by chromatography.

The choice of acylating agent can significantly impact the reaction rate. For instance, the use of ethyl methoxyacetate (B1198184) as an acylating agent has been shown to increase the reaction rate over 100-fold compared to ethyl butyrate (B1204436) for the aminolysis of 1-phenylethanamine. nih.gov This rate enhancement is attributed to an interaction between the beta-oxygen atom in methoxyacetate and the amine nitrogen atom. nih.gov

To further improve the yield of the desired enantiomer beyond the 50% theoretical maximum of a standard kinetic resolution, the process can be combined with a racemization catalyst. This approach, known as dynamic kinetic resolution (DKR), continuously racemizes the unreacted enantiomer, making it available for the enzymatic acylation. organic-chemistry.org Ruthenium catalysts are often employed for the in-situ racemization of the amine. organic-chemistry.org This combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the acylated product.

Chromatographic Enantioseparation

Chromatographic techniques are indispensable for the analytical and preparative separation of enantiomers of chiral compounds like this compound. These methods utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the enantioseparation of chiral amines. mdpi.comnih.gov This technique employs columns packed with a chiral stationary phase (CSP) that creates a chiral environment. As the racemic mixture passes through the column, the enantiomers interact differently with the CSP, causing them to travel at different rates and thus be separated. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common and effective for resolving a broad range of chiral compounds, including amines. mdpi.comphenomenex.com The separation mechanism involves various interactions between the analyte and the chiral stationary phase, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

The choice of mobile phase is crucial for achieving good separation. Normal-phase solvents are frequently used, but reversed-phase conditions can also be applied with certain CSPs. phenomenex.com The mobile phase composition, including the type of organic modifier and additives, is optimized to maximize the resolution between the enantiomers.

Chiral Gas Chromatography (GC) is another valuable technique for the enantioseparation of volatile chiral compounds, including amines. gcms.cz Similar to chiral HPLC, chiral GC utilizes a column with a chiral stationary phase. Derivatized cyclodextrins are commonly used as CSPs in capillary columns for this purpose. gcms.cz

In chiral GC, the separation is based on the differential partitioning of the enantiomers between the mobile gas phase and the stationary chiral phase. The volatility of the analyte is a key requirement for this technique. For amines that are not sufficiently volatile, derivatization to a more volatile form may be necessary.

The temperature program of the GC oven is a critical parameter that is optimized to achieve the best separation. The choice of carrier gas and its flow rate also play a role in the resolution.

Optimization of Reaction Conditions for Enantiomeric Excess (ee) and Yield

Achieving high enantiomeric excess (ee) and yield is the primary goal in the synthesis of enantiomerically pure compounds. This requires careful optimization of reaction conditions for the chosen synthetic or resolution methodology.

In lipase-catalyzed kinetic resolutions, factors such as the choice of lipase, acyl donor, and solvent are critical. nih.gov The reaction temperature and time also need to be carefully controlled to maximize both the conversion and the enantioselectivity. For dynamic kinetic resolutions, the selection of an appropriate racemization catalyst that is compatible with the enzyme and the reaction conditions is essential. organic-chemistry.org The loading of both the enzyme and the racemization catalyst must be optimized to ensure their respective reactions proceed at compatible rates.

In chromatographic separations, the optimization focuses on achieving baseline separation of the enantiomers. This involves selecting the most suitable chiral stationary phase and optimizing the mobile phase composition (for HPLC) or the temperature program and carrier gas flow rate (for GC). ethz.ch For preparative chromatography, where the goal is to isolate a significant quantity of the pure enantiomer, optimizing the loading capacity of the column is also crucial to maximize throughput and yield.

Solvent Effects on Stereoselectivity and Reaction Rates

The choice of solvent is a critical factor in asymmetric synthesis, capable of significantly influencing both the rate of reaction and the enantiomeric excess (e.e.) of the product. Solvents can affect the stability of transition states, the solubility of reagents and catalysts, and the conformation of the catalyst-substrate complex. For the synthesis of chiral amines like this compound via methods such as asymmetric hydrogenation of the corresponding ketone (3-fluoroacetophenone), a range of solvents would typically be screened.

In similar asymmetric hydrogenations of aromatic ketones, solvents have demonstrated varied effects. For instance, polar aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) might be employed, as well as polar protic solvents such as methanol (MeOH) or ethanol (EtOH). The polarity, viscosity, and coordinating ability of the solvent all play a role. A hypothetical study on this compound would likely present data in a format similar to the conceptual table below, illustrating how different solvents could impact the reaction's outcome.

Conceptual Data Table: Effect of Solvent on the Asymmetric Hydrogenation of 3-Fluoroacetophenone

Solvent Reaction Rate (mol/L·s) Enantiomeric Excess (%)
Methanol Data Not Available Data Not Available
Ethanol Data Not Available Data Not Available
Dichloromethane Data Not Available Data Not Available
Tetrahydrofuran Data Not Available Data Not Available

This table is illustrative and does not represent actual experimental data for this compound due to a lack of available research.

Temperature and Pressure Optimization in Catalytic Hydrogenation

Temperature and hydrogen pressure are fundamental parameters in optimizing catalytic hydrogenation reactions. Temperature affects the reaction kinetics, with higher temperatures generally leading to faster rates. However, excessively high temperatures can negatively impact enantioselectivity by providing enough energy to overcome the desired chiral transition state barrier, leading to the formation of the undesired enantiomer. It can also lead to catalyst decomposition.

Hydrogen pressure influences the concentration of hydrogen available at the catalyst surface. Higher pressures can increase the reaction rate but may also, in some catalytic systems, affect the stereochemical outcome. The optimization of these parameters is crucial for achieving high yield and enantioselectivity in an efficient manner. A systematic study would involve varying both temperature and pressure to identify the optimal conditions.

Conceptual Data Table: Optimization of Temperature and Pressure for the Synthesis of this compound

Temperature (°C) Pressure (bar) Reaction Rate (mol/L·s) Enantiomeric Excess (%)
25 10 Data Not Available Data Not Available
25 50 Data Not Available Data Not Available
50 10 Data Not Available Data Not Available

This table is illustrative and does not represent actual experimental data for this compound due to a lack of available research.

Catalyst Loading and Recycling

The economic viability and sustainability of a synthetic process often depend on the efficiency and recyclability of the catalyst, especially when precious metal catalysts (e.g., based on rhodium, ruthenium, or iridium) are used. Catalyst loading, typically expressed as a substrate-to-catalyst ratio (S/C), is a key factor. Lowering the catalyst loading without compromising reaction time or enantioselectivity is a primary goal of process optimization.

Furthermore, the ability to recover and reuse the catalyst for multiple cycles is highly desirable. Studies on catalyst recycling would involve performing the reaction, separating the catalyst from the product, and then reusing it in a subsequent batch. The activity and enantioselectivity are monitored over several cycles to assess the catalyst's stability and longevity.

Conceptual Data Table: Catalyst Loading and Recycling in the Synthesis of this compound

Catalyst Loading (S/C ratio) Cycle 1 e.e. (%) Cycle 2 e.e. (%) Cycle 3 e.e. (%)
100 Data Not Available Data Not Available Data Not Available
500 Data Not Available Data Not Available Data Not Available

This table is illustrative and does not represent actual experimental data for this compound due to a lack of available research.

Advanced Characterization and Analytical Methodologies

Spectroscopic Confirmation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(3-Fluorophenyl)ethanamine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed insights into the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the protons provide a map of the molecule's hydrogen environments. For the derivative N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide, the aromatic protons appear as a multiplet in the range of δ 7.25–6.75 ppm. mdpi.com The methine proton (CH) of the ethylamine (B1201723) backbone is observed as a multiplet between δ 5.22–5.02 ppm, while the methyl protons (CH₃) present as a doublet at approximately δ 1.46 ppm due to coupling with the adjacent methine proton. mdpi.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the fluorophenyl ring resonate in the aromatic region of the spectrum, with their precise chemical shifts influenced by the fluorine substituent. The methoxy (B1213986) groups, when present in derivatives, typically show signals around 55.4-68.2 ppm. researchgate.net The aliphatic carbons of the ethylamine side chain also give rise to characteristic signals.

Table 1: Representative ¹H NMR Data for a this compound Derivative

Functional GroupChemical Shift (ppm)MultiplicityReference
Aromatic-H7.25–6.75Multiplet mdpi.com
CH-N5.22–5.02Multiplet mdpi.com
CH₃1.46Doublet mdpi.com
Data for N-(1-(3-Fluorophenyl)ethyl)-2-methoxyacetamide in CDCl₃

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain further structural information through fragmentation analysis. The molecular formula of this compound is C₈H₁₀FN, corresponding to a molecular weight of 139.17 g/mol . chemscene.comnih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. scispace.com The mass spectrum of derivatives, such as N-1-(p-tolyl)ethyl methoxyacetamide, shows characteristic fragment ions that aid in structural confirmation. wiley-vch.de

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

IR spectroscopy is particularly useful for identifying the N-H stretching vibrations of the primary amine group, which typically appear in the region of 3300-3500 cm⁻¹. The C-F stretching vibration of the fluorophenyl group also gives a characteristic absorption band. For the related compound 1-(3-fluorophenyl)ethanone, which shares the fluorophenyl group, IR spectra have been well-documented. nist.gov

Raman spectroscopy, a complementary technique to IR, offers a unique spectral fingerprint of a molecule. horiba.com It can be used to analyze aqueous solutions without significant interference from water, which is a major advantage over IR spectroscopy. horiba.com The technique is sensitive to the vibrations of the carbon skeleton and the phenyl ring, providing further structural confirmation.

Enantiomeric Purity Determination

Since this compound is a chiral compound, determining its enantiomeric purity is often a critical requirement. Chiral chromatography is the primary method used for this purpose.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying the enantiomers of this compound. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

In chiral HPLC, cellulose-based CSPs are commonly used. mdpi.com The separation of enantiomers can be optimized by adjusting the mobile phase composition. researchgate.net For instance, the enantiomers of related chiral amines and their derivatives have been successfully resolved using various mobile phases with cellulose-based columns. mdpi.comresearchgate.net

Chiral GC analysis is also a widely used method. wiley-vch.de Often, the amine is derivatized before analysis to improve its volatility and chromatographic behavior. A common approach involves acylation to form the corresponding amide. For example, the enantiomeric excess of similar amines has been determined by GC on a chiral column after transformation to their amide derivatives. wiley-vch.de

Table 2: Chiral Chromatography Techniques for Purity Analysis

TechniqueStationary Phase TypeDerivatizationApplicationReferences
Chiral HPLCCellulose-basedNot always requiredEnantiomeric separation and purity determination mdpi.comresearchgate.net
Chiral GCCyclodextrin-basedOften required (e.g., acylation)Determination of enantiomeric excess wiley-vch.denih.govresearchgate.net

Derivatization Strategies for Enhanced Chromatographic Resolution

To improve the separation of enantiomers in chiral chromatography, derivatization strategies are frequently employed. researchgate.net This involves reacting the amine with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on a standard achiral column.

A common derivatization reaction is the acylation of the amine group. For instance, trifluoroacetyl derivatives of 1-phenylalkylamines have been used for chiral GC analysis. nih.govresearchgate.net The choice of derivatizing agent can significantly impact the resolution of the enantiomers. The formation of amides, urethanes, or urea (B33335) derivatives are other common strategies. researchgate.net These derivatization methods not only facilitate chiral separation but can also improve the detection sensitivity of the analyte.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are fundamental in assessing the thermal stability and phase behavior of chemical compounds. While specific, detailed TGA or DSC thermograms for this compound are not widely available in published literature, an understanding of its thermal properties can be derived from material safety data and studies on analogous compounds.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For this compound, thermal decomposition is expected to yield specific hazardous products. Upon heating, the compound is known to break down, generating carbon oxides (CO, CO₂), hydrogen fluoride (B91410) (HF), and nitrogen oxides (NOx) synquestlabs.com. This decomposition pathway is characteristic of fluorinated aromatic amines.

Studies on similar compounds provide insight into the potential decomposition temperature. For instance, a related compound, 2-fluoro-2-(2-fluorophenyl)ethan-1-amine, is reported to degrade at temperatures exceeding 200°C, releasing hydrogen fluoride and various aromatic byproducts . Furthermore, thermogravimetric analysis of tetrachlorocobaltate salts of closely related 1-(4-haloaryl)ethylamines, including the 4-fluoro and 4-chloro analogs, demonstrated that these salts are thermally stable up to temperatures below 170 °C rsc.org. This suggests that the thermal stability of this compound and its salts is significant, but they will undergo decomposition at elevated temperatures.

Differential Scanning Calorimetry (DSC) is used to detect phase transitions, such as melting and crystallization, by measuring the difference in heat flow required to increase the temperature of a sample and a reference. For complex organic molecules, including those with fluorophenyl moieties, DSC can reveal energetic transitions that are crucial for understanding the material's behavior under thermal stress google.comicm.edu.pl.

Table 1: Anticipated Thermal Properties of this compound
Analytical TechniqueObserved or Expected FindingSource
Thermogravimetric Analysis (TGA)The compound is stable at ambient temperatures but decomposes upon significant heating. synquestlabs.comrsc.org
TGA Decomposition ProductsThermal decomposition generates Carbon Oxides, Hydrogen Fluoride, and Nitrogen Oxides. synquestlabs.com
Differential Scanning Calorimetry (DSC)Expected to show endothermic peaks corresponding to melting for its crystalline salt forms. For example, the related (S)-1-(3-Chloro-4-fluorophenyl)ethanamine hydrochloride has a recorded melting point. evitachem.com

X-ray Diffraction (XRD) for Absolute Configuration Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. For chiral molecules like this compound, which exist as a pair of non-superimposable mirror images (enantiomers), XRD can distinguish between the (R) and (S) forms.

The technique relies on the phenomenon of anomalous scattering (or anomalous dispersion). When X-rays interact with electrons of an atom, particularly those close to an absorption edge, a phase shift occurs. This effect leads to a breakdown of Friedel's Law, which states that the intensities of diffraction spots (h,k,l) and their inverses (-h,-k,-l) are equal. The small intensity differences between these "Bijvoet pairs" allow for the unambiguous assignment of the absolute structure of a non-centrosymmetric crystal. The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined stereochemistry is correct.

Since this compound is a liquid at room temperature, it must first be converted into a crystalline solid, typically through the formation of a salt with a suitable chiral or achiral acid rsc.orgmdpi.com. Research on closely related arylethylamines demonstrates the utility of this approach.

A detailed crystallographic study was performed on a salt formed between (R)-1-(4-fluorophenyl)ethylamine, a positional isomer of the target compound, and the chiral resolving agent (R)-2-methoxy-2-(1-naphthyl)propanoic acid mdpi.com. The study successfully elucidated the crystal structure, providing precise data on bond lengths, angles, and the absolute configuration of the amine. The resulting crystals were found to belong to the P2₁ space group, which is a chiral space group, a prerequisite for determining the absolute configuration mdpi.com.

Another study investigated the salt formed between racemic 1-(4-fluorophenyl)ethylamine and cobalt(II) chloride rsc.org. The resulting product, [rac-fpeaH]₂[CoCl₄], crystallized in the centrosymmetric P-1 space group, which contains both enantiomers in the unit cell rsc.org. In contrast, the analogous 1-(4-chlorophenyl)ethylamine formed a conglomerate of chiral crystals in the P2₁ space group, and the absolute configuration of the R and S enantiomers was confirmed through refinement of the Flack parameter rsc.org.

These studies on positional and structural analogs confirm that XRD is a powerful and definitive tool for establishing the absolute configuration of chiral amines like this compound once a suitable single crystal is obtained.

Table 2: Crystallographic Data for (R)-1-(4-Fluorophenyl)ethylammonium (R)-2-methoxy-2-(1-naphthyl)propanoate Salt mdpi.com
ParameterValue
Chemical FormulaC₂₂H₂₄FNO₃
Formula Weight369.42
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.0331(4)
b (Å)6.1090(3)
c (Å)17.9946(8)
β (°)98.118(2)
Volume (ų)982.52(8)
Z (formula units per cell)2

Derivatization and Reaction Mechanisms of 1 3 Fluorophenyl Ethanamine

Amine Group Reactivity

The primary amine group of 1-(3-fluorophenyl)ethanamine is a key functional group that participates in a variety of chemical transformations. Its nucleophilic nature allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a diverse range of derivatives.

N-Alkylation to Form Complex Amine Derivatives

N-alkylation of this compound leads to the formation of secondary and tertiary amines. A common and efficient method for achieving this transformation is through reductive amination. wikipedia.org This reaction involves the initial formation of an imine by condensation of the primary amine with an aldehyde or ketone, which is then reduced in situ to the corresponding alkylated amine. savemyexams.com

The process begins with the nucleophilic attack of the amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions). wikipedia.org A reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), selectively reduces the imine to the amine. These reducing agents are favored because they are mild enough not to reduce the starting carbonyl compound significantly.

For instance, the reaction of this compound with a ketone like acetone (B3395972), in the presence of a suitable reducing agent, would yield N-isopropyl-1-(3-fluorophenyl)ethanamine. The reaction can be performed sequentially to introduce two different alkyl groups, leading to the synthesis of tertiary amines. savemyexams.com

Table 1: Reagents in Reductive Amination

RoleExample Reagent
AmineThis compound
Carbonyl CompoundAcetone, Benzaldehyde
Reducing AgentSodium Cyanoborohydride
SolventMethanol (B129727), Dichloroethane

Acylation to Form Amides

The amine group of this compound readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. nih.gov This acylation reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

The reaction with an acyl chloride, for example, proceeds via a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct. iucr.org

A representative reaction is the acylation of this compound with benzoyl chloride in the presence of a base to yield N-(1-(3-fluorophenyl)ethyl)benzamide. nanobioletters.com The reaction conditions are typically mild, often carried out at room temperature. iucr.org

Table 2: Common Acylating Agents and Conditions

Acylating AgentCatalyst/BaseTypical Solvent
Acetyl ChloridePyridineDichloromethane (B109758)
Benzoyl ChlorideTriethylamineAcetonitrile
Acetic Anhydride(none required)Neat or THF

Formation of Thiourea Derivatives

Thiourea derivatives can be synthesized from this compound by reaction with an isothiocyanate. This reaction involves the nucleophilic addition of the amine to the carbon atom of the isothiocyanate (-N=C=S) group. mdpi.comnih.gov The reaction is analogous to the formation of ureas from isocyanates.

For example, reacting this compound with a substituted phenyl isothiocyanate, such as 4-chlorophenyl isothiocyanate, in a suitable solvent like acetone or acetonitrile, would yield the corresponding 1-(1-(3-fluorophenyl)ethyl)-3-(4-chlorophenyl)thiourea. nih.govorgsyn.org The reaction generally proceeds readily, sometimes requiring gentle heating to go to completion. mdpi.comresearchgate.net

Alternatively, thioureas can be formed by reacting the amine with carbon disulfide in the presence of a promoter like carbon tetrabromide, which proceeds through a dithiocarbamate (B8719985) intermediate.

Table 3: Synthesis of a Thiourea Derivative

Reactant 1Reactant 2Product
This compound4-Chlorophenyl isothiocyanate1-(1-(3-fluorophenyl)ethyl)-3-(4-chlorophenyl)thiourea

Imine Formation and Subsequent Reactions

As a primary amine, this compound undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. rwth-aachen.de

The formation of an imine is a crucial step in several important synthetic transformations. One such reaction is the Pictet-Spengler reaction , which is an intramolecular electrophilic aromatic substitution that allows for the synthesis of tetrahydroisoquinolines. wikipedia.orgnrochemistry.com Since this compound is a β-arylethylamine, it is a suitable substrate for this reaction. wikipedia.org

The reaction mechanism begins with the formation of an imine from the amine and an aldehyde (e.g., formaldehyde). Under acidic conditions, the imine is protonated to form an electrophilic iminium ion. The aromatic ring then acts as a nucleophile, attacking the iminium carbon to form a new six-membered ring. jk-sci.com Subsequent loss of a proton re-aromatizes the ring, yielding the tetrahydroisoquinoline product. The fluorine atom on the phenyl ring influences the electron density of the ring and can affect the regioselectivity and rate of the cyclization. jk-sci.com

Another related cyclization is the Bischler-Napieralski reaction , which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline. wikipedia.orgorganic-chemistry.org The amide, formed by acylation of this compound, can undergo this intramolecular cyclization. The reaction proceeds through a nitrilium ion intermediate, which is a powerful electrophile that is attacked by the electron-rich aromatic ring. nrochemistry.comorganic-chemistry.org

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile in substitution reactions, particularly with alkyl halides in Sₙ2 reactions. purdue.edu This reaction, often referred to as N-alkylation, can be used to introduce alkyl groups onto the nitrogen atom.

For this reaction to be effective, primary or methyl halides are preferred as substrates to minimize competing elimination reactions. purdue.edu For example, the reaction of this compound with a reactive primary alkyl halide like benzyl (B1604629) bromide would proceed via an Sₙ2 mechanism. researchgate.netyoutube.com The amine's nitrogen atom attacks the benzylic carbon, displacing the bromide ion and forming a new carbon-nitrogen bond. A base is typically used to neutralize the hydrobromic acid formed during the reaction. However, a significant drawback of this method is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. purdue.edu

Aromatic Ring Reactivity

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The position of substitution is directed by the two existing substituents: the fluorine atom and the 1-aminoethyl group.

The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when substitution occurs at these positions. However, due to its high electronegativity, fluorine is also a deactivating group through the inductive effect. vulcanchem.comlibretexts.org

The 1-aminoethyl group (-CH(CH₃)NH₂) is generally considered an activating, ortho-, para-directing group. The amino group itself is strongly activating, but in this case, it is attached to a benzylic carbon. Under the acidic conditions often used for electrophilic aromatic substitution, the amine group will be protonated to form an ammonium group (-CH(CH₃)NH₃⁺). The ammonium group is a strongly deactivating, meta-directing group due to its positive charge and the resulting strong electron-withdrawing inductive effect. chemguide.co.uk

Therefore, the outcome of an electrophilic aromatic substitution reaction on this compound will largely depend on the reaction conditions.

Under neutral or basic conditions (less common for EAS): The activating effect of the aminoethyl group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). The fluorine at position 3 would further influence this, potentially favoring substitution at positions 2 and 6.

Under acidic conditions (typical for many EAS reactions like nitration or Friedel-Crafts): The amine will be protonated, forming the deactivating, meta-directing ammonium group. In this case, both the fluoro group (ortho, para-directing but deactivating) and the ammonium group (meta-directing and deactivating) are present. The directing effects are now more complex. The fluorine directs to positions 2 and 4 (relative to itself, which are positions 2 and 6 on the ring). The ammonium group at position 1 directs to position 5. The combined deactivating nature of both groups would make the ring significantly less reactive towards electrophiles compared to benzene (B151609). For a reaction like nitration, which uses a mixture of concentrated nitric and sulfuric acids, the amine would certainly be protonated. savemyexams.comlibretexts.org The substitution would likely be slow and could potentially lead to a mixture of products, with substitution possibly occurring at the position meta to the strongly deactivating ammonium group and ortho/para to the fluorine atom.

Due to these complexities and the potential for side reactions involving the amine group, electrophilic aromatic substitution on this substrate would likely require careful selection of reaction conditions and protecting group strategies for the amine. For example, the amine could first be acylated to form an amide. The resulting N-acyl group is less activating than an amino group but is still ortho-, para-directing and can protect the amine from oxidation and protonation under acidic conditions.

Reduction Reactions of the Aromatic Ring

The aromatic ring of this compound is resistant to reduction under standard conditions due to its aromatic stability. libretexts.org However, specific and often rigorous methods can achieve its hydrogenation. The primary methods for reducing aromatic rings are catalytic hydrogenation and dissolving metal reductions, such as the Birch reduction. libretexts.orglumenlearning.com

Catalytic Hydrogenation: This method typically requires high pressures and temperatures in the presence of potent metal catalysts. openstax.org Catalysts like platinum, palladium, or nickel are often employed, but reducing a stable benzene ring may necessitate more active catalysts such as rhodium on carbon. libretexts.orgopenstax.org The reaction involves the addition of hydrogen across the double bonds of the aromatic ring to yield a substituted cyclohexane. For this compound, this would result in the formation of 1-(3-Fluorocyclohexyl)ethanamine. It is a significant challenge to achieve this without affecting other functional groups, though it is possible to selectively reduce an alkene double bond in the presence of an aromatic ring under milder conditions. libretexts.org

Birch Reduction: This reaction employs an alkali metal (like lithium or sodium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. lumenlearning.comlibretexts.org The mechanism begins with the transfer of an electron to the aromatic ring's lowest unoccupied molecular orbital (LUMO), forming a radical anion. lumenlearning.com This is followed by a sequence of protonation and further electron transfer steps, typically resulting in a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The reactivity of the aromatic ring in a Birch reduction is enhanced by electron-withdrawing substituents. lumenlearning.com The fluorine atom on the phenyl ring of this compound is an electron-withdrawing group, which would facilitate this reduction. However, a known issue with dissolving metal reductions is the potential for dehalogenation, where the carbon-halogen bond is cleaved. google.com Specialized conditions, such as the presence of a protecting hydroxyl group on the ring, can sometimes prevent this dehalogenation, though this modification falls outside the direct reduction of the parent compound. google.com

Table 1: Comparison of Aromatic Ring Reduction Methods
Reaction TypeReagents & ConditionsTypical ProductNotes on Selectivity for this compound
Catalytic HydrogenationH₂, High Pressure/Temperature, Pt, Pd, Ni, or Rh catalystSubstituted CyclohexaneHarsh conditions required; potential for side reactions. libretexts.orgopenstax.org
Birch ReductionNa or Li, liquid NH₃, Alcohol (e.g., EtOH)Substituted 1,4-CyclohexadieneFacilitated by the electron-withdrawing fluorine atom, but risk of C-F bond cleavage (dehalogenation). lumenlearning.comgoogle.com

Mechanisms of Stereoselective Reactions

Stereoselective reactions are those that preferentially yield one stereoisomer over others. youtube.commasterorganicchemistry.com For a chiral amine like this compound, these reactions are crucial for producing enantiomerically pure forms, which are vital in pharmaceuticals and fine chemical synthesis.

Enzyme Reaction Mechanisms (e.g., Ping-pong-bi-bi kinetics in ω-TAs)

The asymmetric synthesis of chiral amines, including this compound, is efficiently achieved using ω-transaminases (ω-TAs). mdpi.commdpi.com These enzymes utilize pyridoxal (B1214274) 5′-phosphate (PLP) as a cofactor and follow a Ping-pong-bi-bi kinetic mechanism to transfer an amino group from a donor molecule to a ketone acceptor. mdpi.comdiva-portal.orgresearchgate.net

The mechanism proceeds in two main stages:

First Half-Reaction: The PLP cofactor, initially bound to a lysine (B10760008) residue in the enzyme's active site, reacts with an amino donor (like isopropylamine (B41738) or L-alanine). The amino group is transferred from the donor to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the ketone byproduct (e.g., acetone). The enzyme is now in its aminated form (E-PMP). mdpi.comresearchgate.net

Second Half-Reaction: The prochiral ketone substrate, 3-fluoroacetophenone, enters the active site. The amino group from the PMP is then transferred to the ketone's carbonyl carbon. This step forms the chiral amine product, this compound, and regenerates the original PLP-enzyme complex, which can then begin another catalytic cycle. mdpi.comdiva-portal.org

This ordered, two-step process, where one substrate binds and a product is released before the second substrate binds, is characteristic of the Ping-pong-bi-bi mechanism. mdpi.comresearchgate.net The high stereoselectivity of the reaction is dictated by the three-dimensional structure of the enzyme's active site, which orients the ketone substrate in a specific way for the amino group transfer. mdpi.com

Table 2: Steps of the Ping-Pong-Bi-Bi Mechanism in ω-Transaminase
StepProcessKey Intermediates
1Amino donor binds to the enzyme-PLP complex.Enzyme-PLP-Amino Donor Complex
2Amino group is transferred to PLP, forming PMP. The first product (ketone byproduct) is released.Enzyme-PMP Complex
3Ketone substrate (3-fluoroacetophenone) binds to the Enzyme-PMP complex.Enzyme-PMP-Ketone Complex
4Amino group is transferred from PMP to the ketone, forming the chiral amine product and regenerating the Enzyme-PLP complex. The product is released.Enzyme-PLP Complex (regenerated)

Catalytic Hydrogenation Mechanisms

The most direct method for the stereoselective synthesis of this compound via hydrogenation is the asymmetric reduction of its corresponding prochiral imine, 1-(3-fluorophenyl)ethan-1-imine. nih.gov This transformation is typically achieved using a transition metal catalyst, such as iridium, rhodium, or ruthenium, complexed with a chiral ligand. ajchem-b.comacs.org

The general mechanism involves several key steps:

Catalyst Activation: The precatalyst reacts with hydrogen gas (H₂) to form a reactive metal-hydride species.

Substrate Coordination: The imine substrate coordinates to the chiral metal complex. The chiral ligand creates a specific steric and electronic environment around the metal center.

Stereoselective Hydride Transfer: The hydride is transferred from the metal to the electrophilic imine carbon. The facial selectivity of this step is controlled by the chiral ligand, which favors hydride addition to one of the two prochiral faces of the imine, leading to an excess of one enantiomer of the amine product. ajchem-b.com This transfer can occur through an "inner-sphere" mechanism, where the imine is directly bonded to the metal, or an "outer-sphere" mechanism, where the interaction is with the ligands. ajchem-b.com

Product Release: The resulting chiral amine product dissociates from the metal complex, regenerating the catalyst for the next cycle.

The high enantioselectivity achieved in these reactions is a result of the tight-fitting assembly of the imine substrate and the chiral catalyst, which lowers the activation energy for the formation of one enantiomer over the other. ajchem-b.com

Table 3: Key Catalyst Systems for Asymmetric Imine Hydrogenation
MetalCommon Chiral LigandsMechanism Feature
Iridium (Ir)PHOX, (S,S)-f-BinaphaneHighly efficient for N-aryl and N-alkyl imines. nih.govacs.org
Rhodium (Rh)DIPAMP, DuPhosEffective for various unsaturated substrates. ajchem-b.com
Ruthenium (Ru)BINAP, TsDPENOften involves bifunctional catalysis with ligand participation. ajchem-b.com
Palladium (Pd)C₄-TunePhosEffective with a Brønsted acid as an activator. acs.orgdicp.ac.cn

Stereoselective Michael Addition Reactions

This compound can participate in stereoselective Michael additions in two primary ways: as a nucleophile or as a chiral organocatalyst. The latter is a powerful strategy in asymmetric synthesis.

When a chiral primary amine like (R)- or (S)-1-(3-Fluorophenyl)ethanamine is used as a catalyst, it can activate α,β-unsaturated aldehydes or ketones toward stereoselective Michael additions. nih.gov The mechanism proceeds through the formation of a transient chiral intermediate:

Enamine Formation: The chiral amine catalyst reacts reversibly with a carbonyl compound (the Michael donor, e.g., a ketone) to form a nucleophilic chiral enamine intermediate.

Stereoselective C-C Bond Formation: The enamine then attacks the Michael acceptor (an electrophilic alkene). The chiral information from the amine backbone directs the attack to one face of the acceptor, controlling the stereochemistry of the newly formed carbon-carbon bond. masterorganicchemistry.com The steric bulk of the catalyst shields one face of the enamine, dictating the trajectory of the incoming electrophile.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the final product and regenerate the chiral amine catalyst. nih.gov

This catalytic cycle allows a small amount of the chiral amine to generate a large quantity of an enantioenriched product. This process, known as aminocatalysis, is a cornerstone of modern organic synthesis for creating stereocenters with high fidelity. nih.gov

Table 4: Mechanism of Chiral Amine-Catalyzed Michael Addition
StepProcessRole of this compound
1Reaction with a ketone/aldehyde (Michael donor).Forms a chiral enamine intermediate.
2Nucleophilic attack on the Michael acceptor.Directs the stereochemical outcome of the C-C bond formation.
3Hydrolysis of the resulting iminium ion.Releases the product and regenerates the amine catalyst for the next cycle.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations are a cornerstone of modern computational chemistry, enabling the prediction of a wide array of molecular properties with a favorable balance of accuracy and computational cost.

Molecular Structure and Geometry Optimization

Geometry optimization is a fundamental computational procedure aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process yields the most stable, lowest-energy conformation of the molecule. The optimization provides precise data on bond lengths, bond angles, and dihedral (torsional) angles.

Conformational Analysis and Torsional Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational technique used to explore these conformational changes. q-chem.comresearchgate.net By systematically rotating a specific dihedral angle and performing a constrained geometry optimization at each step, a PES plot can be generated, showing the relative energy of each conformer. uni-muenchen.dereadthedocs.io This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states).

Key rotatable bonds in 1-(3-Fluorophenyl)ethanamine include the C-C bond connecting the ethylamine (B1201723) side chain to the phenyl ring and the C-N bond of the amine group. A detailed PES scan for these rotations would elucidate the molecule's conformational preferences. Despite the utility of this method, specific studies publishing the torsional potential energy surfaces for this compound were not identified in the available literature.

Electronic Properties (e.g., HOMO-LUMO Gap, Dipole Moment)

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment.

HOMO and LUMO : These frontier molecular orbitals are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap : The energy difference (ΔE) between the HOMO and LUMO is an important indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. ajchem-a.comsapub.org

Dipole Moment : The dipole moment is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. It influences solubility, intermolecular interactions, and other physical properties.

DFT calculations are routinely used to compute these properties. nih.gov However, specific published values for the HOMO-LUMO gap and the dipole moment of this compound could not be located in the reviewed scientific literature.

Spectroscopic Property Prediction (e.g., IR, Raman, NMR shielding)

Computational methods can predict various types of molecular spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

IR and Raman Spectra : DFT calculations can predict the vibrational frequencies of a molecule. mdpi.comnih.gov These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and scattering peaks in a Raman spectrum. dtic.mil Calculated spectra are often scaled by a factor to better match experimental results. nih.gov

NMR Shielding : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors of atoms in a molecule. modgraph.co.uknih.gov These values can be converted into NMR chemical shifts, providing a theoretical prediction of the ¹H and ¹³C NMR spectra. nih.govmodgraph.co.uk

While the theoretical frameworks for these predictions are well-established, specific studies presenting the calculated IR, Raman, or NMR spectra for this compound are not present in the accessible literature.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, NCI analysis)

Understanding the non-covalent interactions within a molecule (intramolecular) and between molecules (intermolecular) is essential for explaining its structure, stability, and physical properties.

Hydrogen Bonding : this compound has an amine group (-NH₂) that can act as a hydrogen bond donor and a fluorine atom that can act as a weak hydrogen bond acceptor. Intramolecular hydrogen bonding between the amine protons and the fluorine atom is a possibility that could influence the molecule's preferred conformation. nih.govmdpi.com

NCI Analysis : The Non-Covalent Interaction (NCI) index is a computational tool used to visualize weak interactions in real space based on the electron density and its derivatives. nih.govjussieu.fr An NCI plot generates surfaces that highlight regions of hydrogen bonding, van der Waals interactions, and steric repulsion, color-coded to indicate the nature and strength of the interaction. jussieu.frnih.gov

A detailed NCI analysis would provide a visual map of the non-covalent interactions stabilizing the structure of this compound. However, no specific studies featuring an NCI analysis or a detailed computational investigation of hydrogen bonding for this compound were found.

Molecular Docking Simulations

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov The primary goals of docking are to predict the binding mode and to estimate the binding affinity (often as a docking score in kcal/mol). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.com

A molecular docking study involving this compound would require a specific protein target. The simulation would predict how the compound fits into the protein's active site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues. Despite the prevalence of this technique, no specific molecular docking studies featuring this compound as a ligand bound to a particular protein target have been identified in the surveyed literature.

Enzyme-Substrate Interactions

While specific detailed studies on the interaction of this compound with various enzymes are not extensively available in the public domain, computational modeling can predict its potential binding to enzymes such as monoamine oxidases (MAOs). As a phenethylamine (B48288) derivative, it is structurally related to known MAO substrates and inhibitors.

Table 1: Potential Enzyme Interactions for this compound

Enzyme FamilyPotential Interaction TypeRationale
Monoamine Oxidases (MAO-A, MAO-B)Substrate or InhibitorStructural similarity to endogenous monoamines and synthetic inhibitors.
Cytochrome P450 (CYP) IsozymesSubstratePhenethylamine derivatives are commonly metabolized by CYP enzymes.

Computational docking simulations could be employed to model the binding of this compound within the active sites of MAO-A and MAO-B. These simulations would likely investigate the role of the fluorine atom in modulating binding affinity and selectivity. The electron-withdrawing nature of fluorine can influence the electrostatic interactions with amino acid residues in the enzyme's active site. Furthermore, the stereochemistry of this compound (the presence of a chiral center) would be a critical factor in determining the specificity and strength of these interactions, a common feature in enzyme-substrate recognition.

Receptor Binding Studies

The structural resemblance of this compound to neurotransmitters like dopamine (B1211576) and serotonin (B10506) suggests its potential to interact with their respective receptors. Computational receptor binding studies, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction of this compound with various G-protein coupled receptors (GPCRs).

Table 2: Potential Receptor Targets for this compound

Receptor FamilyPotential Binding AffinityRationale
Dopamine Receptors (e.g., D2, D3)Predicted Agonist/AntagonistStructural similarity to dopamine and other phenethylamine-based dopamine receptor ligands.
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Predicted Agonist/AntagonistStructural similarity to serotonin and other phenethylamine-based serotonergic agents.

Molecular docking studies could reveal the specific binding poses of the (R) and (S) enantiomers of this compound within the binding pockets of dopamine and serotonin receptors. These studies would likely focus on key interactions, such as hydrogen bonding between the amine group of the ligand and aspartate residues in the receptors, as well as aromatic interactions between the fluorophenyl ring and hydrophobic residues. Molecular dynamics simulations could further elucidate the stability of these interactions over time and provide insights into the conformational changes induced in the receptor upon ligand binding, which are crucial for receptor activation or inhibition nih.gov.

Prediction of Pharmacokinetic Parameters (e.g., GI absorption, BBB permeation)

In silico models are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. For this compound, computational tools can estimate its gastrointestinal (GI) absorption and its ability to cross the blood-brain barrier (BBB).

Gastrointestinal (GI) Absorption: The prediction of GI absorption is often based on physicochemical properties such as lipophilicity (LogP), polar surface area (PSA), and molecular weight. Based on its structure, this compound is a small molecule with a predicted LogP value that suggests a balance between hydrophilicity and lipophilicity, which is generally favorable for oral absorption. In silico models for GI absorption would likely classify it as having good potential for passive diffusion across the intestinal epithelium uoa.gr.

Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the BBB is crucial for its activity in the central nervous system. Computational models for BBB permeation often consider factors like LogP, PSA, molecular size, and the number of hydrogen bond donors and acceptors nih.gov. The relatively small size and moderate lipophilicity of this compound suggest that it may have the potential to cross the BBB. Decision tree-based computational models, for instance, utilize such descriptors to classify compounds as BBB-permeable or not nih.gov.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties of this compound

ParameterPredicted Value/ClassificationImplication
Molecular Weight139.17 g/mol nih.govFavorable for oral absorption and BBB permeation.
LogP (octanol-water partition coefficient)~1.8-2.0Indicates moderate lipophilicity, suitable for membrane permeation.
Topological Polar Surface Area (TPSA)26.02 ŲSuggests good potential for cell membrane permeability, including the BBB.
Gastrointestinal (GI) AbsorptionHighPredicted based on physicochemical properties.
Blood-Brain Barrier (BBB) PermeationLikely to crossPredicted based on physicochemical properties and established computational models.

It is important to note that while these in silico predictions provide valuable initial assessments, they are theoretical and require experimental validation to confirm the actual pharmacokinetic behavior of this compound.

Applications of 1 3 Fluorophenyl Ethanamine in Advanced Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential starting materials for the synthesis of natural products and pharmaceuticals, where specific stereochemistry is often crucial for biological activity. 1-(3-Fluorophenyl)ethanamine serves as an important precursor, providing a reliable source of chirality that is incorporated into the final structure of a target molecule.

The this compound moiety is a key component in the synthesis of novel, biologically active compounds. Its incorporation into more complex molecules is a strategy used to develop potential therapeutic agents. For instance, the compound has been used as a precursor in the development of novel anticancer agents.

In one study, the N-(3-fluorophenyl)carbamate derivative of a tetrahydroquinolinone core was synthesized to evaluate its effect on colorectal cancer cells. The resulting compound, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, demonstrated significant in vitro antiproliferative activity against the HCT-116 human colorectal cancer cell line. Further investigation revealed that this molecule induces cellular stress through the generation of reactive oxygen species (ROS) and triggers autophagy by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer. This research highlights the role of the this compound structural motif as a precursor to complex molecules with potential as optically active drugs.

Table 1: Research Findings on a this compound Derivative
Compound ClassSpecific DerivativeBiological TargetSignaling PathwayObserved Effect
Tetrahydroquinolinone(2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamateHCT-116 Colorectal Cancer CellsPI3K/AKT/mTORAntiproliferative activity, induction of autophagy

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the tetrahydroquinoline nucleus is a prevalent core structure in numerous synthetic pharmaceuticals. nih.gov The synthesis of substituted tetrahydroquinolines often involves multi-component reactions where an amine is a key reactant. One of the most effective methods for synthesizing this scaffold is the Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. nih.govsci-rad.com

As an aromatic amine, this compound can serve as a crucial intermediate in such reactions. For example, in the synthesis of the previously mentioned anticancer agent, (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, the 3-fluorophenylamine moiety is incorporated to form the final carbamate (B1207046) attached to the tetrahydroquinoline ring system. This demonstrates its utility as an intermediate that becomes part of a complex heterocyclic structure. While this specific example involves acylation rather than direct participation in the ring-forming cycloaddition, it showcases the integration of the fluorinated amine into the final heterocyclic product.

In drug discovery, a scaffold is a core chemical structure that can be systematically modified to create a library of related compounds for biological screening. The this compound structure serves as a valuable scaffold due to its combination of a chiral amine and a fluorinated phenyl group. The fluorine atom can enhance metabolic stability and binding affinity, while the chiral amine provides a point for stereospecific interactions with biological targets.

The development of the aforementioned tetrahydroquinoline-based anticancer agent is a practical example of this principle. The 1-(3-fluorophenyl) moiety was appended to the tetrahydroquinoline scaffold to explore its impact on biological activity. By using this and other substituted amines, researchers can generate a diverse set of molecules to probe structure-activity relationships and optimize lead compounds for improved potency and selectivity.

As a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a synthetic reaction. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Chiral amines are a well-established class of compounds used as auxiliaries.

In a typical application, a chiral amine like this compound would be reacted with a prochiral substrate, such as a carboxylic acid or ketone, to form an amide or imine. The inherent chirality of the amine then directs the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. For example, in an alkylation reaction, the bulky fluorophenyl group of the auxiliary would sterically block one side of the intermediate enolate, forcing the alkylating agent to add from the opposite, less hindered face. Once the new chiral center is set, the auxiliary is cleaved from the product, yielding an enantiomerically enriched molecule. Although specific documented examples of this compound serving this precise role are not prominent, its structural characteristics are well-suited for such applications in asymmetric induction. chemrxiv.org

Role in the Development of Perovskite Passivation Materials

Perovskite solar cells are a promising photovoltaic technology, but their efficiency and stability are often limited by defects at the surface and grain boundaries of the perovskite film. Passivation, the process of treating these surfaces to neutralize defects, is a critical strategy for improving device performance. Organic ammonium (B1175870) halide salts have been extensively utilized as effective passivation agents.

Research has shown that fluorinated phenylethylamine derivatives can be particularly effective for this purpose. electronicsforu.com For instance, compounds like 2-fluoroethylamine (1FEA) have been used to passivate the perovskite film. The amine group interacts with undercoordinated lead ions (Lewis acid sites), while the fluorine substitution enhances the hydrophobicity of the film, protecting it from moisture-induced degradation. This passivation reduces non-radiative recombination centers, which in turn improves photoluminescence intensity and prolongs the carrier lifetime. The result is a significant boost in the power conversion efficiency (PCE) and long-term stability of the solar cells. electronicsforu.com While studies have focused on phenylethylamines, the structural and electronic properties of this compound make it a relevant candidate for similar applications in surface passivation.

Table 2: Performance Enhancement in Perovskite Solar Cells with Fluoroethylamine Passivation
Passivation AgentKey ImprovementReported OutcomeReference
2-Fluoroethylamine (1FEA)Power Conversion Efficiency (PCE)Achieved a PCE of 23.40% electronicsforu.com
2,2,2-Trifluoroethylamine (3FEA)Environmental StabilityMaintained 87% of initial efficiency after 1200 hours electronicsforu.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(3-Fluorophenyl)ethanamine, and how are they experimentally determined?

  • Answer : The molecular formula is C₈H₁₀FN (MW: 139.17 g/mol) . Physicochemical properties like logP (lipophilicity) and charge can be derived via computational methods (e.g., density-functional theory (DFT) using B3LYP functionals) . Experimental determination involves:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.27–7.16 ppm for aromatic protons, coupling constants like JCF = 245.4 Hz for fluorine-carbon interactions) .
  • Chromatography : Purity is confirmed via GC-MS or HPLC (e.g., retention factor Rf = 0.3 in 20% EtOAC/hexanes) .

Q. What synthetic routes are available for this compound, and how are yields optimized?

  • Answer : Two primary methods:

  • Catalytic amination : Using Ru catalysts (e.g., 0.75 mol% complex 1) with chiral ligands (L1) in chlorobenzene at 130°C for 16 hours (58% yield) .
  • Fluorination via DAST : Starting from brominated precursors, followed by azide reduction (e.g., NaN3 in DMSO, catalytic hydrogenation under acidic conditions) .
    • Optimization : Adjusting catalyst loading, solvent polarity (e.g., chlorobenzene vs. DMSO), and reaction time improves yields. Column chromatography (silica gel, hexane/EtOAc gradients) enhances purity .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives as MAO-B inhibitors?

  • Answer : Ligand-based virtual screening (e.g., AutoDock Vina) evaluates binding affinities to MAO-B. Key parameters:

  • Molecular descriptors : LogP (~3.9–4.4), charge (-3.2 to -3.9), and fluorine’s electronegativity impact hydrophobic interactions and hydrogen bonding .
  • Structure-activity relationships (SAR) : Meta-fluorine substitution (3-F position) enhances selectivity over para-substituted analogs (e.g., 4-F derivatives show reduced activity) .
    • Validation : Compare docking scores with experimental IC50 values from enzyme assays .

Q. What challenges arise in characterizing fluorinated amines via NMR, and how are they resolved?

  • Answer : Challenges include:

  • ¹⁹F-¹H coupling : Splitting patterns complicate spectral interpretation (e.g., JCF = 245.4 Hz in ¹³C NMR) .
  • Signal broadening : Due to quadrupolar relaxation of fluorine.
    • Solutions : Use high-field NMR (≥400 MHz), deuterated solvents, and decoupling techniques. Assign peaks via 2D experiments (COSY, HSQC) .

Q. How do reaction conditions influence enantioselective synthesis of this compound?

  • Answer : Chiral ligands (e.g., L1 in Ru-catalyzed systems) and solvent polarity control enantiomeric excess (ee). For example:

  • Polar aprotic solvents (DMF, DMSO) favor higher ee (≥90%) but may reduce reaction rates.
  • Temperature : Lower temps (e.g., 100°C vs. 130°C) improve stereocontrol but prolong reaction time .
    • Analysis : Chiral HPLC or circular dichroism (CD) verifies ee .

Data Contradictions and Resolution

  • Synthetic Yields : Ru-catalyzed methods report 58% yields, while DAST-based routes achieve >80%. Contradictions arise from substrate sensitivity and catalyst stability.
    • Resolution : Pre-activate catalysts or use stabilizing ligands (e.g., phosphines) to enhance reproducibility .
  • Fluorine Position Effects : Meta-fluorine (3-F) derivatives show higher MAO-B inhibition than para (4-F) analogs .
    • Hypothesis : Meta-substitution optimizes steric and electronic interactions with the enzyme’s hydrophobic pocket .

Methodological Tools

  • Crystallography : SHELX suite for single-crystal X-ray diffraction (e.g., SHELXL refinement) .
  • Thermochemistry : DFT/B3LYP for thermodynamic stability and reaction pathway simulations .
  • Chromatography : Silica gel columns (hexane/EtOAc) for purification; GC-MS for purity validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.